molecular formula C9H8F2O B6226286 1-[3-(difluoromethyl)phenyl]ethan-1-one CAS No. 1373866-59-1

1-[3-(difluoromethyl)phenyl]ethan-1-one

Cat. No.: B6226286
CAS No.: 1373866-59-1
M. Wt: 170.2
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Description

1-[3-(Difluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a suitable precursor, such as a phenyl ketone, using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of 1-[3-(difluoromethyl)phenyl]ethan-1-one may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Difluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Difluoromethyl)phenyl]ethan-1-one is unique due to its specific combination of a difluoromethyl group and an ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

CAS No.

1373866-59-1

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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